![molecular formula C12H16BrNO B1266476 1-[2-(3-ブロモフェノキシ)エチル]ピロリジン CAS No. 23136-18-7](/img/structure/B1266476.png)

1-[2-(3-ブロモフェノキシ)エチル]ピロリジン

概要

説明

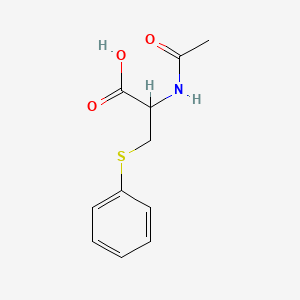

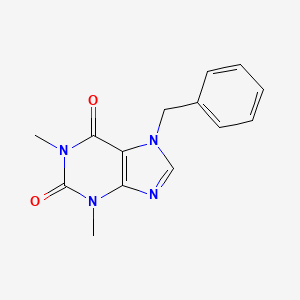

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16BrNO. It appears as white to yellow crystals or solids and has a molecular weight of 270.17 g/mol . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, as well as in the production of pesticides and dyes .

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis begins with 3-bromophenol and sodium carbonate to generate 3-bromophenol sodium salt.

Reaction with 2-Bromoethyl Iodide: The 3-bromophenol sodium salt is then reacted with 2-bromoethyl iodide to produce 1-[2-(3-bromophenoxy)ethyl]pyrrolidine.

Industrial Production Methods: The industrial production of 1-[2-(3-bromophenoxy)ethyl]pyrrolidine typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed:

Substitution Products: Various substituted pyrrolidine derivatives.

Oxidation Products: Oxidized forms of the compound with altered functional groups.

Reduction Products: Reduced forms with different degrees of hydrogenation.

科学的研究の応用

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is extensively used in scientific research due to its versatility and reactivity . Some of its applications include:

Pharmaceutical Research: As an intermediate in the synthesis of drugs and ligands.

Pesticide Development: Used in the production of pesticide intermediates.

Dye Synthesis: Employed in the synthesis of various dyes.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

作用機序

The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by altering the activity of its molecular targets, leading to various physiological effects.

類似化合物との比較

1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar in structure but with the bromine atom at the 4-position instead of the 3-position.

1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine: Contains a chlorine atom instead of bromine.

1-[2-(3-Fluorophenoxy)ethyl]pyrrolidine: Contains a fluorine atom instead of bromine.

Uniqueness: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.

特性

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOFOKGTZRFKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177701 | |

| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23136-18-7 | |

| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

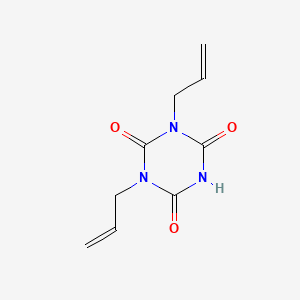

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)